

Application Notes and Protocols: Esterification of N-acetylanthranilic acid with Methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl N-acetylanthranilate*

Cat. No.: *B181298*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esterification of N-acetylanthranilic acid with methanol is a fundamental organic reaction that yields **methyl N-acetylanthranilate**. This process is a classic example of the Fischer-Speier esterification, a method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.^{[1][2][3]} The product, **methyl N-acetylanthranilate**, also known as methyl 2-acetamidobenzoate, is a valuable compound used as a flavor and fragrance agent in the food and cosmetic industries, characterized by a fruity, grape-like aroma.^{[1][4]} Furthermore, it serves as a key precursor in the synthesis of various heterocyclic compounds, such as quinazolinone derivatives, which are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.^[1]

This document provides detailed protocols for the synthesis of the starting material, N-acetylanthranilic acid, and its subsequent esterification to **methyl N-acetylanthranilate**. It includes typical reaction conditions, purification methods, and analytical data for product characterization.

Chemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is provided below.

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
Reactant	2-Acetamido-5-nzoic acid	89-52-1	C ₉ H ₉ NO ₃	179.17	White crystalline solid
Product	Methyl 2-acetamido-5-nzoate	2719-08-6	C ₁₀ H ₁₁ NO ₃	193.20	White to light yellow crystals[1][4]

Reaction Scheme

The overall reaction involves the conversion of a carboxylic acid to a methyl ester using methanol under acidic conditions.

Caption: Fischer esterification of N-acetylanthranilic acid.

Experimental Protocols

Protocol 1: Synthesis of N-acetylanthranilic acid

N-acetylanthranilic acid can be readily synthesized in the laboratory from anthranilic acid and acetic anhydride.[5][6]

Materials:

- Anthranilic acid (10.0 g, 0.073 mol)
- Acetic anhydride (30 mL, 0.32 mol)
- Distilled water
- Methanol (for washing)

Equipment:

- 100 mL Round-bottom flask

- Reflux condenser
- Heating mantle
- Buchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- Place 10 g of anthranilic acid into a round-bottom flask.
- In a fume hood, add 30 mL of acetic anhydride.
- Equip the flask with a reflux condenser and slowly heat the mixture to reflux temperature.
- Maintain a gentle reflux for 15 minutes.^[7]
- Allow the solution to cool to near room temperature.
- Carefully add 10 mL of distilled water through the condenser to hydrolyze the excess acetic anhydride.
- Bring the mixture to a gentle boil once more to ensure complete dissolution, then allow it to cool slowly to room temperature. Well-formed crystals should precipitate during this cooling phase.^[7]
- Isolate the crystals by vacuum filtration using a Buchner funnel.
- Wash the product with a small amount of cold methanol to remove impurities.
- Dry the crystals thoroughly to obtain N-acetylanthranilic acid. The expected melting point is 183–185°C.^[7]

Protocol 2: Fischer Esterification to Synthesize Methyl N-acetylanthranilate

This protocol details the acid-catalyzed esterification of N-acetylanthranilic acid with methanol.

Materials:

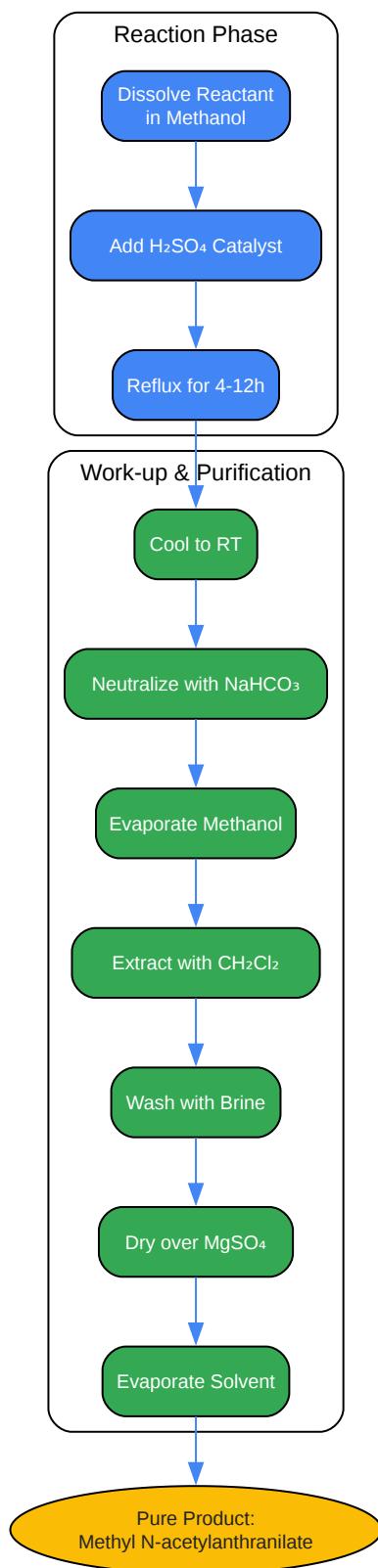
- N-acetylanthranilic acid (e.g., 5.0 g, 0.028 mol)
- Anhydrous methanol (e.g., 50 mL, excess)
- Concentrated sulfuric acid (H_2SO_4 , catalytic amount, ~0.5 mL)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Dichloromethane or diethyl ether (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- 100 mL Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol. A molar ratio of approximately 1:20 (acid to alcohol) is typical to drive the equilibrium towards the product.[8]
- Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid).[8] The addition is exothermic.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Allow the reaction to proceed for 4-12 hours.[1][8] Reaction progress


can be monitored by Thin Layer Chromatography (TLC).

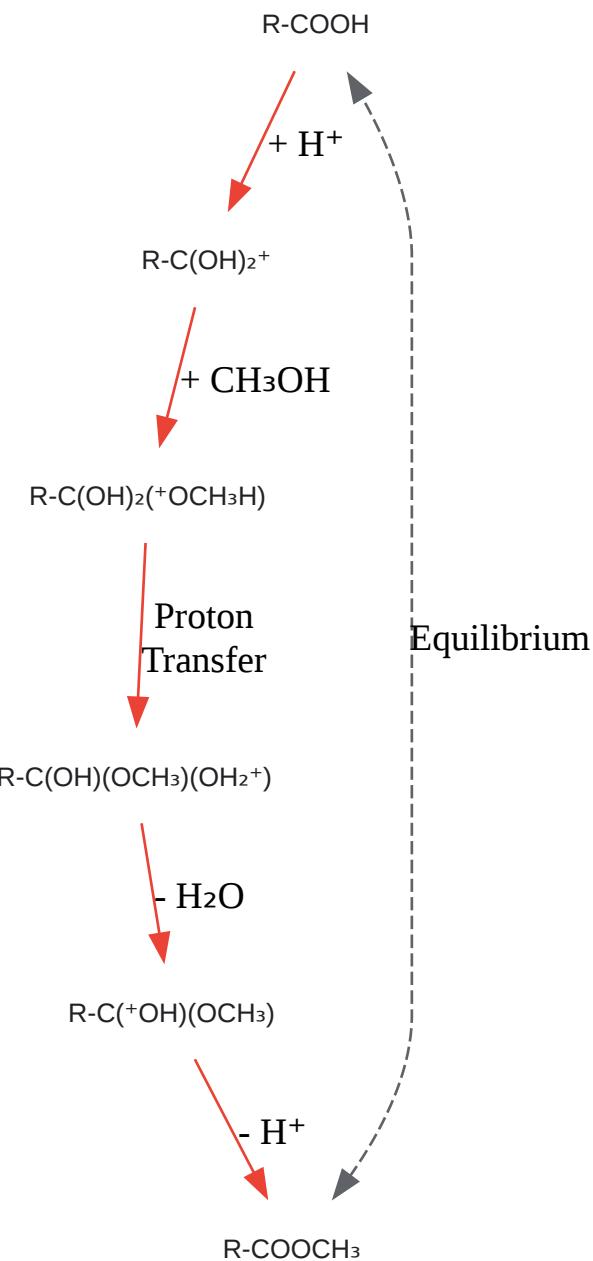
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
 - Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
 - Transfer the remaining aqueous mixture to a separatory funnel.
- Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane (3 x 50 mL).^[8]
- Purification:
 - Combine the organic extracts and wash with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Evaporate the solvent using a rotary evaporator to obtain the crude **methyl N-acetylantranilate**.^[8] Further purification can be achieved by recrystallization if necessary.

Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the key steps from reaction setup to product isolation.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **methyl N-acetylanthranilate**.

Reaction Mechanism

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps.[\[9\]](#)

- Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
- Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.
- Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer Esterification Mechanism

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of acid-catalyzed esterification.

Data Presentation

Typical Reaction Parameters & Results

The efficiency of the esterification is dependent on reaction conditions. Driving the equilibrium by using an excess of alcohol is a key strategy.[2]

Parameter	Condition	Reference
Reactant Ratio	1:10 to 1:20 (N-acetylanthranilic acid : Methanol)	[8]
Catalyst	Concentrated H ₂ SO ₄ or p-TsOH	[1][8]
Temperature	60 - 65 °C (Reflux)	[1]
Reaction Time	4 - 12 hours	[1][8]
Purity (Pre-purification)	~ 85%	[1]

Spectroscopic Data for Methyl N-acetylanthranilate

Characterization of the final product is typically performed using NMR and Mass Spectrometry.

Data Type	Feature	Expected Value / Pattern	Reference
¹ H NMR	Aromatic Protons	δ 6.5 – 8.0 ppm	[1]
Ester Methyl Protons (-OCH ₃)	~δ 3.9 ppm	[1]	
Acetyl Methyl Protons (-COCH ₃)	~δ 2.2 ppm	[1]	
¹³ C NMR	Carbonyl Carbon (Ester)	~δ 170 ppm	[1]
Carbonyl Carbon (Amide)	~δ 169 ppm	[1]	
Mass Spec (EI)	Molecular Ion Peak [M] ⁺	m/z 193	[1]

Applications and Safety

Applications:

- Flavor & Fragrance: **Methyl N-acetylantranilate** is recognized as a flavoring agent by JECFA and FEMA and is used to impart fruity and floral notes.[1][10]
- Chemical Synthesis: It is a valuable intermediate for synthesizing more complex molecules. For instance, it can undergo cyclization reactions with primary amines to produce 2,3-disubstituted-4(3H)-quinazolinones, a class of compounds with diverse pharmacological properties.[1]

Safety Considerations:

- Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed.
- Work should be conducted in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and volatile organic solvents.
- Regulatory Note: The starting material, N-acetylantranilic acid, is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its potential use in the illicit synthesis of methaqualone.[5][11] Researchers should be aware of and comply with all applicable regulations regarding its purchase, storage, and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl N-acetylantranilate|CAS 2719-08-6 [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Methyl n-acetylantranilate | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acylanthranilic acid - Wikipedia [en.wikipedia.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. N-Acylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Methyl N-acylanthranilate ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-acylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Esterification of N-acylanthranilic acid with Methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181298#esterification-of-n-acylanthranilic-acid-with-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com